

chemical structure and IUPAC name of 4,4'-diphenoxylbenzophenone

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Compound of Interest

Compound Name: **4,4'-Diphenoxylbenzophenone**

Cat. No.: **B076987**

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An In-depth Technical Guide to **4,4'-Diphenoxylbenzophenone**

Introduction

The benzophenone scaffold is a prominent structural motif in medicinal chemistry, found in numerous naturally occurring and synthetic molecules.^[1] Compounds containing this diaryl ketone core exhibit a wide range of pharmacological activities, including anti-inflammatory, antineoplastic, antimicrobial, and antiviral properties.^{[1][2]} The versatility of the benzophenone framework allows for extensive derivatization, making it a valuable building block in drug discovery and development.^[1] **4,4'-Diphenoxylbenzophenone** is a specific derivative characterized by phenoxy groups at the 4 and 4' positions of the diphenyl ketone structure. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential relevance in research and development.

Chemical Identity and Structure

The fundamental identity of **4,4'-diphenoxylbenzophenone** is established by its chemical structure and systematic nomenclature.

IUPAC Name: bis(4-phenoxyphenyl)methanone^{[3][4]}

Synonyms: 4,4'-Bis(phenoxy)benzophenone, Methanone, bis(4-phenoxyphenyl)-^{[3][5]}

Chemical Structure:

Caption: 2D structure of **4,4'-diphenoxylbenzophenone**.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are crucial for the identification, characterization, and application of **4,4'-diphenoxylbenzophenone**.

Physicochemical Data

The following table summarizes key physicochemical properties.

Property	Value	Reference(s)
Molecular Formula	C ₂₅ H ₁₈ O ₃	[3][4]
Molecular Weight	366.42 g/mol	[4]
CAS Number	14984-21-5	[3][4]
Appearance	Colorless to off-white solid	[5]
Melting Point	130-132 °C or 148-150 °C	[5][6]
Boiling Point	514.4 ± 35.0 °C (Predicted)	[6]
InChI Key	BSILAEQTGTZMIW- UHFFFAOYSA-N	[4]

Note: Discrepancies in reported melting points may arise from different purification methods or polymorphic forms.

Spectroscopic Data

Spectroscopic analysis provides the structural fingerprint of the molecule.

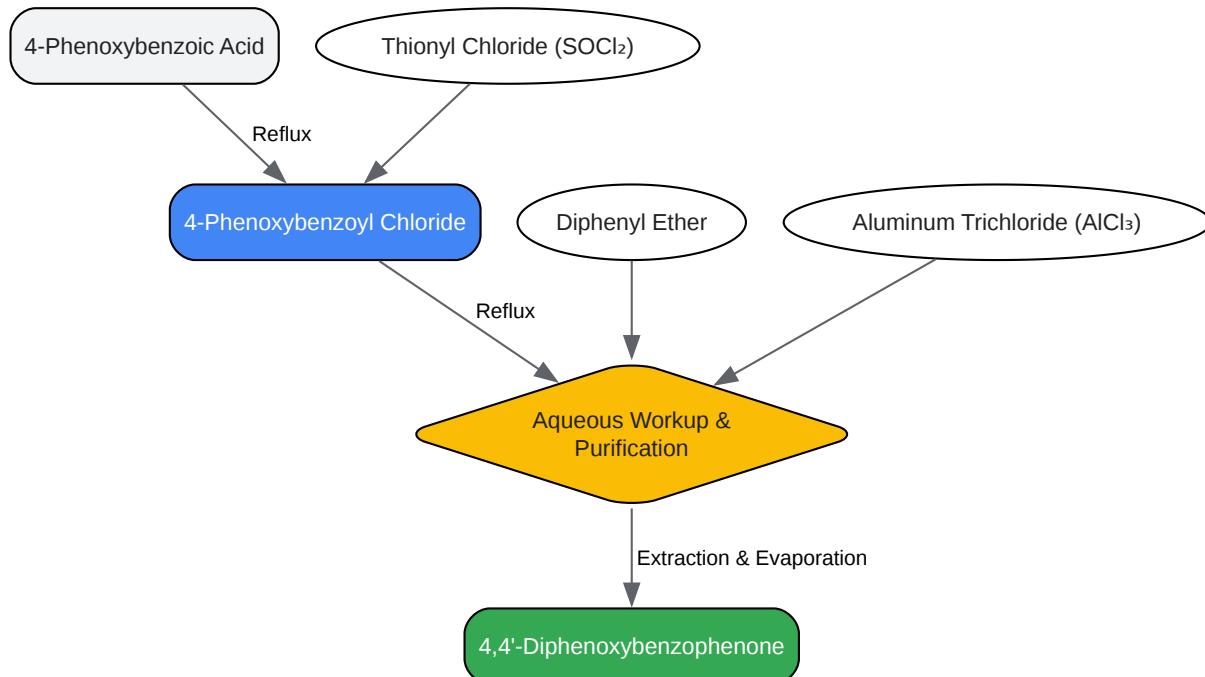
Spectroscopy	Data	Reference(s)
¹ H NMR	δ 6.9 - 7.9 (18H, multiplet, Aromatic H)	[5]
¹³ C NMR	Spectra available	[3]
UV-Vis (in EtOH)	λ_{max} : 291 nm ($\epsilon = 2.3 \times 10^4$)	[5]
IR (KBr Pellet)	Spectra available	[3]
Mass Spec (GC-MS)	Major Fragments (m/z): 197, 273, 366	[3]
Raman (FT-Raman)	Spectra available	[3]

Synthesis and Experimental Protocols

The synthesis of **4,4'-diphenoxylbenzophenone** can be achieved via a Friedel-Crafts acylation reaction. The workflow and a detailed protocol are provided below.

Synthesis Workflow

The logical flow from starting materials to the final product involves a two-step process.



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Caption: Synthetic workflow for **4,4'-diphenoxybenzophenone**.

Experimental Protocol

This protocol is adapted from a documented synthesis.[\[5\]](#)

Step 1: Synthesis of 4-Phenoxybenzoyl Chloride

- In a round-bottom flask, add 4-phenoxybenzoic acid (2.5 g, 11.7 mmol) to thionyl chloride (50 ml).
- Heat the mixture to reflux and maintain for 3 hours.
- After cooling the reaction mixture to room temperature, remove the excess thionyl chloride in vacuo.
- The resulting pale yellow oil is 4-phenoxybenzoyl chloride (2.72 g, 100% yield).

Step 2: Synthesis of **4,4'-Diphenoxylbenzophenone**

- Dissolve the 4-phenoxybenzoyl chloride (2.72 g, 11.7 mmol) in dichloromethane (20 ml).
- In a separate flask, dissolve diphenyl ether (1.99 g, 11.7 mmol) in dichloromethane (30 ml).
- Add the 4-phenoxybenzoyl chloride solution to the diphenyl ether solution.
- Carefully add aluminum trichloride (1.56 g, 11.7 mmol) to the mixture.
- Heat the resulting mixture to reflux and maintain for 3 hours.
- After the reaction is complete, pour the mixture onto approximately 100 ml of an ice-water slurry.
- Separate the organic and aqueous layers. Extract the aqueous layer with ether (2 x 100 ml).
- Combine all organic layers, dry over an anhydrous salt (e.g., Na_2SO_4), filter, and evaporate the solvent under reduced pressure.
- The resulting solid is **4,4'-diphenoxylbenzophenone** (2.76 g, 64% yield).

Relevance in Drug Discovery and Development

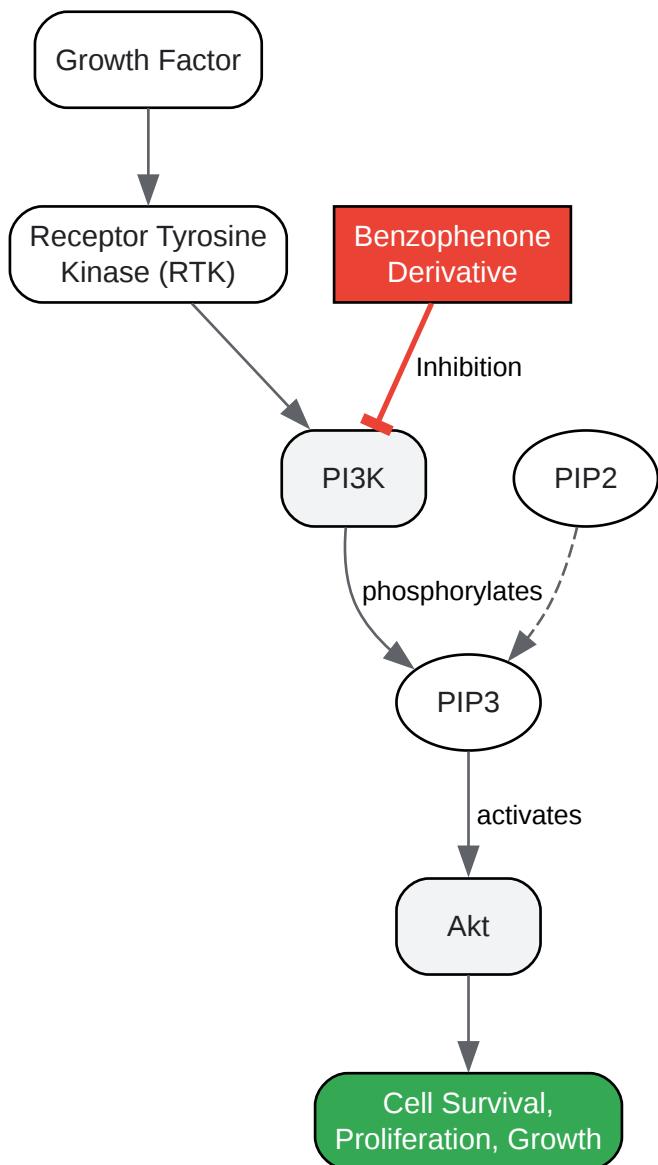
While specific applications of **4,4'-diphenoxylbenzophenone** in drug development are not extensively documented, its core structure is of significant interest. Benzophenone derivatives are known to modulate key cellular signaling pathways often dysregulated in diseases like cancer.^[7]

The Benzophenone Scaffold in Medicinal Chemistry

The benzophenone moiety is a versatile scaffold for synthesizing nonsteroidal antiestrogen drugs and other therapeutic agents.^[2] For instance, the related compound 4,4'-dihydroxybenzophenone is a crucial precursor for synthesizing analogues of Tamoxifen, a Selective Estrogen Receptor Modulator (SERM) used in breast cancer therapy.^[2]

Potential Signaling Pathway Modulation

Derivatives of the closely related 4,4'-dihydroxybenzophenone have been shown to inhibit critical cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are central to cell survival, proliferation, and apoptosis.^[7] Inhibition of these pathways is a key strategy in modern cancer therapy.



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Caption: Potential inhibition of the PI3K/Akt pathway by benzophenone derivatives.

Conclusion

4,4'-Diphenoxylbenzophenone is a well-defined chemical entity with established physicochemical properties and synthetic routes. While its direct therapeutic applications are still an area for exploration, its structural relationship to a class of compounds with proven biological significance makes it a molecule of interest for researchers in medicinal chemistry and materials science. The detailed protocols and data presented in this guide serve as a valuable technical resource for professionals engaged in the synthesis, characterization, and evaluation of novel chemical compounds.

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